BZO-CHMOXIZID, also known as CHM-MDA-19, is a synthetic cannabinoid compound that was first reported in 2008. It belongs to a class of substances known as OXIZIDs, which are characterized by their structural similarities to other synthetic cannabinoids like MDA-19. BZO-CHMOXIZID has gained attention for its psychoactive properties and potential applications in research and medicine. Its legal status varies by region, with recent regulations targeting its sale and distribution.
The compound is synthesized in laboratories and has been identified in various synthetic cannabis products since 2021, particularly following regulatory changes in China that did not encompass this specific group of cannabinoids. BZO-CHMOXIZID is a potent agonist at the cannabinoid receptor type 2 (CB2) and shows selectivity over the cannabinoid receptor type 1 (CB1), making it a subject of interest in pharmacological studies .
BZO-CHMOXIZID features a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for the compound is N-[(Z)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-ylidene]amino]benzamide. Its structural representation includes:
The compound's structural data can be represented using the following identifiers:
These identifiers are crucial for researchers looking to study the compound further or synthesize it in laboratory settings .
BZO-CHMOXIZID undergoes various chemical reactions typical of synthetic cannabinoids, including metabolic transformations in biological systems. It has been shown to be metabolized primarily through hydroxylation and N-dealkylation pathways.
In vitro studies have demonstrated that BZO-CHMOXIZID can be metabolized by human liver microsomes, leading to the formation of several metabolites. Key metabolic pathways include:
BZO-CHMOXIZID exerts its pharmacological effects primarily through interaction with cannabinoid receptors. It acts as an agonist at CB2 receptors, which are involved in various physiological processes including immune response modulation and pain sensation.
The binding affinity of BZO-CHMOXIZID at CB1 receptors is significantly lower than at CB2 receptors, with an effective concentration (EC50) of 84.6 nM at CB1 compared to 2.21 nM at CB2. This selectivity suggests potential therapeutic applications where modulation of CB2 activity may be beneficial without eliciting strong psychoactive effects associated with CB1 activation .
BZO-CHMOXIZID is typically encountered as a crystalline solid. It should be stored at low temperatures (around -20°C) to maintain stability.
Key chemical properties include:
BZO-CHMOXIZID has several scientific uses, particularly in research related to cannabinoid pharmacology. Its unique profile makes it a candidate for studies investigating:
The OXIZID class emerged as a direct response to China’s class-wide ban on synthetic cannabinoids enacted in July 2021, which targeted seven common structural scaffolds (primarily indole- and indazole-based cores). To circumvent these generic controls, manufacturers developed novel chemotypes featuring an oxindole core linked to an azide group—hence the acronym "OXIZID" (OXindole-azIDe) [1] [5]. Unlike traditional SCRAs, OXIZIDs lack the conventional amino acid-derived head groups (e.g., tert-leucinamide) and instead incorporate a hydrazone bridge connecting the oxindole ring to an alkyl tail [1]. BZO-CHMOXIZID specifically exemplifies this strategy, replacing standard pentyl or hexyl tails with a methylcyclohexane moiety—a sterically bulky, alicyclic group designed to disrupt structural analogy to controlled substances [1] [4]. This design leveraged two key gaps in legislation:
Table 1: Key Structural Features of BZO-CHMOXIZID vs. Regulated SCRAs
Structural Element | Traditional SCRAs | BZO-CHMOXIZID | Legislative Evasion Rationale |
---|---|---|---|
Core | Indole/Indazole | Oxindole | Non-covered scaffold |
Linker | Carboxamide/ester | Hydrazone | Distinct chemical class |
Tail group | Linear alkyl | Methylcyclohexyl | Steric bulk prevents structural analogy |
BZO-CHMOXIZID (chemical name: N'-(1-methylcyclohexylidene)-2-oxoindoline-3-carbohydrazide) is synthesized via a condensation reaction between a substituted isatin derivative and a methylcyclohexanone hydrazide [1] [4]. The general pathway for OXIZID synthesis involves:
Tail variations in OXIZIDs (e.g., BZO-POXIZID’s pentyl tail vs. BZO-CHMOXIZID’s methylcyclohexyl) are introduced by modifying the hydrazide precursor. For BZO-CHMOXIZID, methylcyclohexanone hydrazide is synthesized by reacting methylcyclohexanone with hydrazine hydrate under reflux [1]. Analytical characterization (e.g., NMR, HRMS) confirms regioselective formation of the E-isomer hydrazone, critical for cannabinoid receptor affinity [4].
Table 2: Common OXIZID Analogues and Tail Group Precursors
OXIZID Compound | Tail Group Precursor | Structural Feature |
---|---|---|
BZO-HEXOXIZID (MDA-19) | Cyclohexanone hydrazide | Cyclohexylidene |
BZO-POXIZID | Pentanone hydrazide | Linear pentylidene |
BZO-CHMOXIZID | Methylcyclohexanone hydrazide | Methyl-substituted cyclohexylidene |
5F-BZO-POXIZID | 5-Fluoropentanone hydrazide | Fluorinated pentylidene |
BZO-CHMOXIZID’s design incorporates three strategic modifications to bypass international drug controls:
Post-2021, OXIZIDs like BZO-CHMOXIZID proliferated rapidly across Southeast Asia and Europe. Of the 23 new SCRAs detected in the EU between 2021–2023, 20 evaded China’s legislation, with BZO-CHMOXIZID identified in Singapore and Indonesia in 2021 [5]. Its structural signature—bulky alicyclic tail + non-aromatic core—exemplifies a broader trend toward steric complexity to hinder regulatory classification [1] [4].
Table 3: Legislative Coverage of SCRA Scaffolds Pre- and Post-2021
Structural Feature | Covered by China’s 2021 Ban | BZO-CHMOXIZID’s Adaptation |
---|---|---|
Indole/indazole core | Yes | Oxindole core (No) |
Carboxamide linker | Yes | Hydrazone linker (No) |
Linear alkyl tails (C5–C6) | Yes | Alicyclic tail (No) |
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: